

Technical Guide: 2-(4-Bromophenyl)-1,10-phenanthroline

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No.: B171792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(4-Bromophenyl)-1,10-phenanthroline**. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-(4-bromophenyl)-1,10-phenanthroline**. It belongs to the phenanthroline class of heterocyclic organic compounds, which are widely recognized for their role as bidentate ligands in coordination chemistry and their diverse biological activities.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for **2-(4-Bromophenyl)-1,10-phenanthroline**. This information is critical for experimental design, including solubility testing, formulation, and computational modeling.

Property	Value	Source
Identifiers		
CAS Number	149054-39-7	[1]
Molecular Formula	C ₁₈ H ₁₁ BrN ₂	[1]
Molecular Weight	335.2 g/mol	
Physical Properties		
Melting Point	187-189 °C	[1]
Boiling Point (Predicted)	508.8 ± 40.0 °C	
Density (Predicted)	1.485 ± 0.06 g/cm ³	[1]
Computed Properties		
pKa (Predicted)	4.48 ± 0.10	
XLogP3-AA	6.5	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	
Exact Mass	334.01566 Da	
Monoisotopic Mass	334.01566 Da	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(4-Bromophenyl)-1,10-phenanthroline** is not extensively documented in publicly available literature, a highly plausible and widely utilized method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general steps for synthesizing **2-(4-Bromophenyl)-1,10-phenanthroline** from 2-Bromo-1,10-phenanthroline and 4-Bromophenylboronic acid. The bromine atom on the phenanthroline scaffold serves as an effective handle for functionalization via such cross-coupling reactions.^[3]

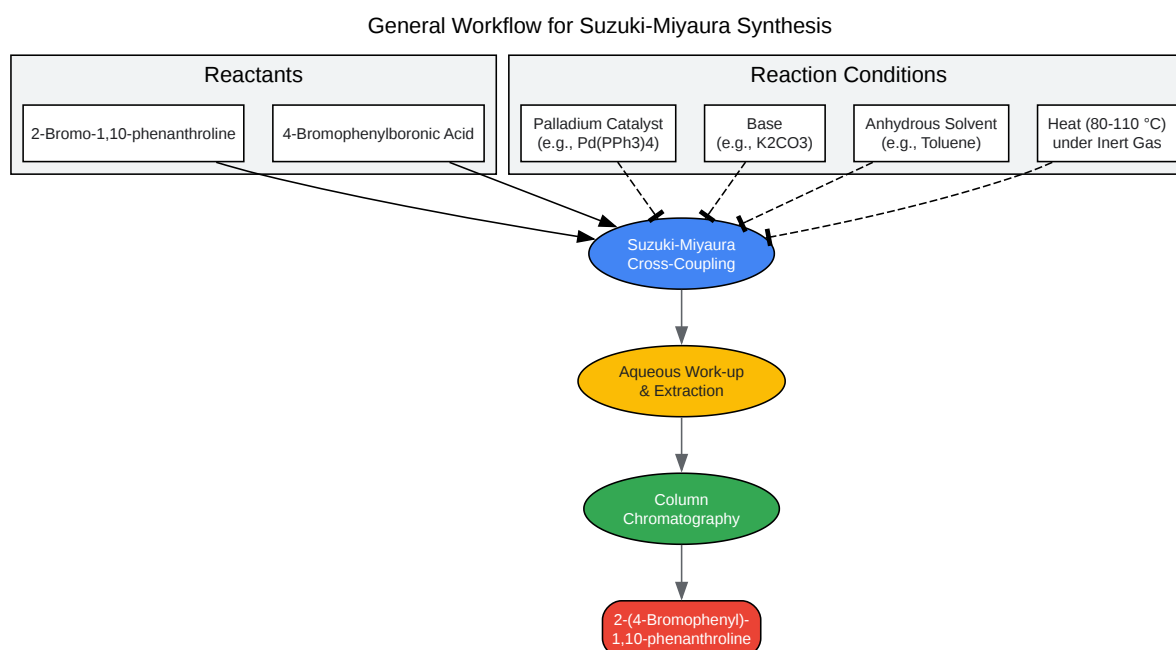
Reactants and Reagents:

- 2-Bromo-1,10-phenanthroline
- 4-Bromophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))^[4]
- Base (e.g., K₂CO₃, CsF, K₃PO₄)^{[2][4]}
- Solvent (e.g., Toluene, 1,4-Dioxane, DMF)^[5]

Procedure:

- **Inert Atmosphere:** To a reaction vessel (e.g., a Schlenk flask), add 2-Bromo-1,10-phenanthroline, 4-Bromophenylboronic acid (typically 1.1 to 1.5 equivalents), and the chosen base (typically 2 to 3 equivalents).
- **Degassing:** Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This process should be repeated multiple times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
- **Solvent and Catalyst Addition:** Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the reaction mixture with stirring to the desired temperature (often between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, **2-(4-Bromophenyl)-1,10-phenanthroline**.



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Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways

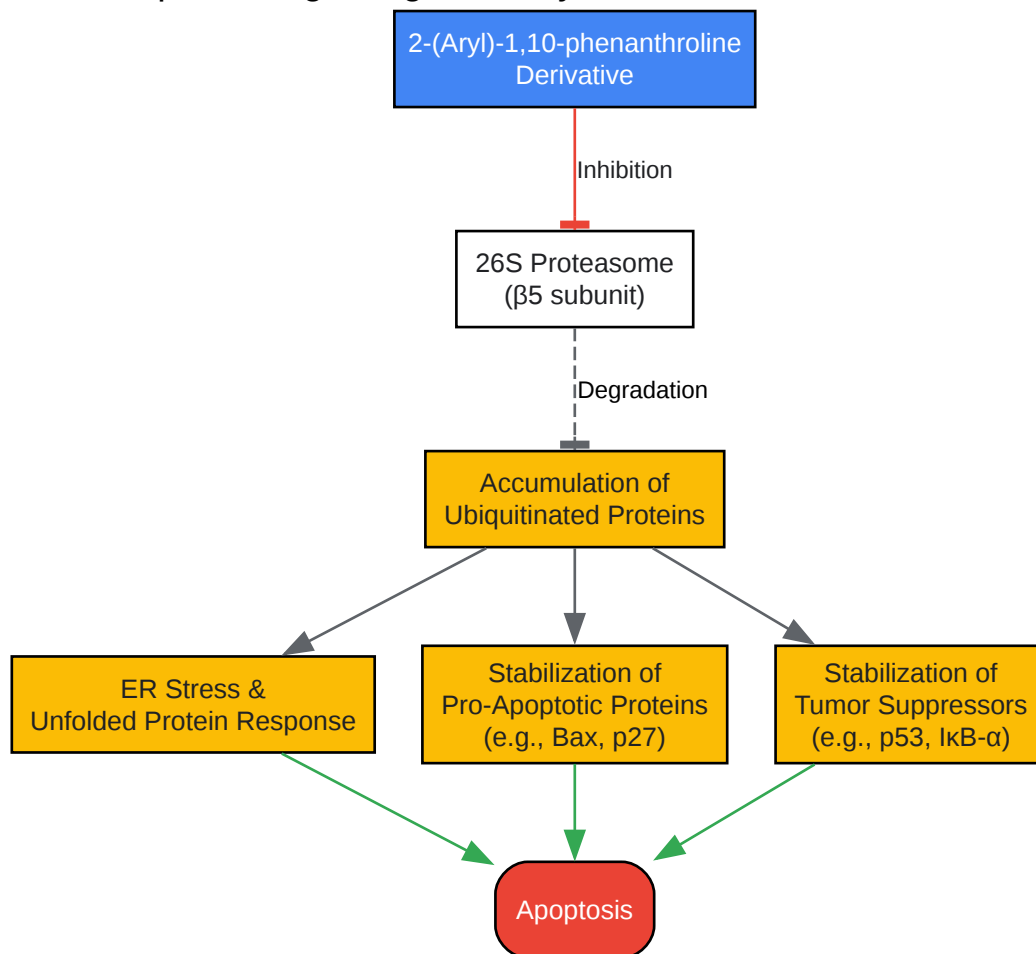
The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules with a wide array of biological activities, including antimicrobial, antiprotozoal, and anticancer

properties.^[6] One of the most significant mechanisms of action for phenanthroline derivatives in cancer therapy is the inhibition of the ubiquitin-proteasome system.^{[7][8]}

Proteasome Inhibition Pathway

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, which is crucial for regulating cellular processes like cell cycle progression, proliferation, and apoptosis.^[9] Cancer cells often exhibit overactive proteasome activity and are more sensitive to its inhibition than normal cells.^{[8][9]} Phenanthroline-containing compounds, particularly as metal complexes, can act as potent proteasome inhibitors.^[7] Inhibition of the proteasome's chymotrypsin-like activity ($\beta 5$ subunit) disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins.^{[10][11]} This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately activating apoptotic pathways. The buildup of pro-apoptotic proteins (e.g., Bax, p27) and the stabilization of tumor suppressors (e.g., p53) and inhibitors of key survival pathways (e.g., I κ B- α , blocking NF- κ B) culminates in programmed cell death.^[9]

Proposed Signaling Pathway: Proteasome Inhibition



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